

Timegadine: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Timegadine hydrochloride*

Cat. No.: *B12711177*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Timegadine, a tri-substituted guanidine derivative with significant anti-inflammatory properties. The document elucidates its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical Structure of Timegadine

Timegadine is chemically designated as N-cyclohexyl-N'-(2-methylquinolin-4-yl)-N''-2-thiazolylguanidine.[1] It is a complex molecule featuring a central guanidine core substituted with a cyclohexyl group, a 2-methylquinoline moiety, and a 2-thiazolyl group.

Chemical Properties:

Property	Value
Molecular Formula	C ₂₀ H ₂₃ N ₅ S[2][3]
Molecular Weight	365.50 g/mol [2][3]
IUPAC Name	N-Cyclohexyl-N'-(2-methyl-4-quinolyl)-N''-2-thiazolylguanidine[1]
SMILES	<chem>CC1=NC2=CC=CC=C2C(/N=C(NC3CCCCC3)/NC4=NC=CS4)=C1</chem> [2]
InChIKey	SQVNITZYWXMWOG-UHFFFAOYSA-N[3]
CAS Number	71079-19-1[2]

Mechanism of Action: Dual Inhibition of Eicosanoid Pathways

Timegadine's primary anti-inflammatory effect stems from its ability to act as a potent competitive inhibitor of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[2][4] This dual inhibition effectively curtails the production of pro-inflammatory eicosanoids, namely prostaglandins and leukotrienes. Furthermore, Timegadine has been shown to inhibit the release of arachidonic acid from cellular phospholipids, thereby reducing the available substrate for both COX and LOX pathways.[4][5]

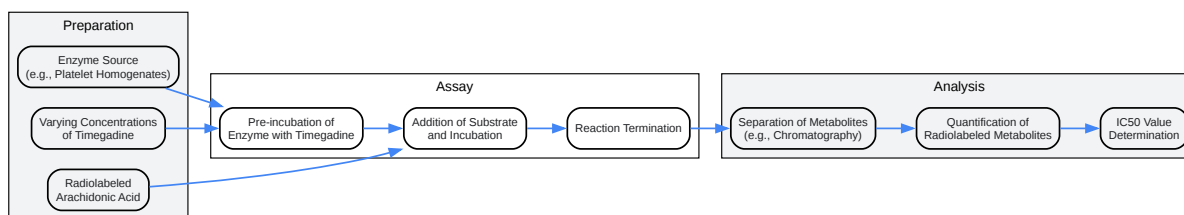
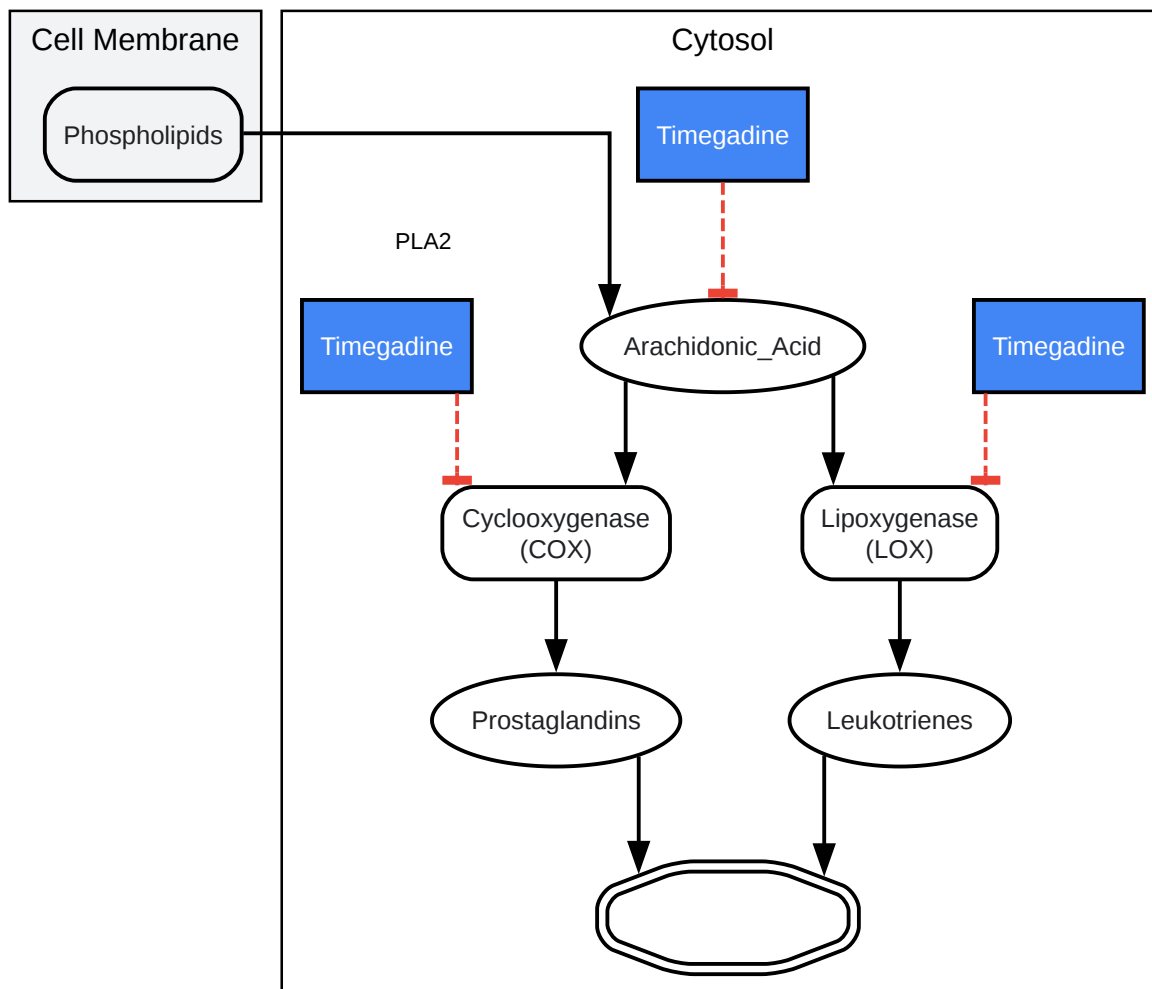
Quantitative Inhibitory Activity

The inhibitory potency of Timegadine has been quantified through in-vitro assays, with the half-maximal inhibitory concentration (IC₅₀) values summarized below.

Target Enzyme/Process	Cell/Tissue Type	IC ₅₀ Value
Cyclooxygenase (COX)	Washed Rabbit Platelets	5 nM[2][4]
Cyclooxygenase (COX)	Rat Brain	20 μM[2][4]
Cyclooxygenase (COX)	Platelets	3.1 x 10 ⁻⁸ M (31 nM)[5]
Lipoxygenase (LOX)	Horse Platelet Homogenates (cytosol)	100 μM[2][4]
Lipoxygenase (LOX)	Washed Rabbit Platelets	100 μM[2][4]
Lipoxygenase (LOX)	Casein-elicited Rat Peritoneal PMNs	4.1 x 10 ⁻⁵ M (41 μM)[5]
Arachidonic Acid Release	Casein-elicited Rat Peritoneal PMNs	2.7 x 10 ⁻⁵ M (27 μM)[4][5]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of Timegadine and the general workflow for assessing its inhibitory activity.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com